![molecular formula C15H15N3O2 B14599516 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-19-2](/img/structure/B14599516.png)
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a butyl group attached at the 10th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the functionalization of the pyrimidoquinoline core with various substituents . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline to form the pyrimidoquinoline core.
Functionalization: The resulting compound is further functionalized with a butyl group at the 10th position.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same multicomponent reaction approach. The use of commercially available reagents and mild reaction conditions makes this method suitable for large-scale synthesis .
化学反应分析
Types of Reactions
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline derivatives, and substituted pyrimidoquinolines .
科学研究应用
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the butyl group at the 10th position.
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Contains a methyl group instead of a butyl group at the 10th position.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The parent compound without any substituents at the 10th position.
Uniqueness
The presence of the butyl group at the 10th position in 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione enhances its lipophilicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to similar compounds .
属性
CAS 编号 |
59997-19-2 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
10-butylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-2-3-8-18-12-7-5-4-6-10(12)9-11-13(18)16-15(20)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H,17,19,20) |
InChI 键 |
RBQQKCAJWKVRDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
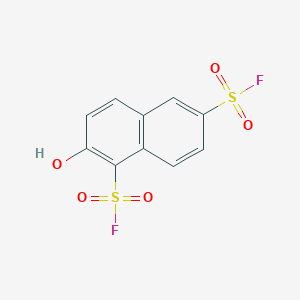

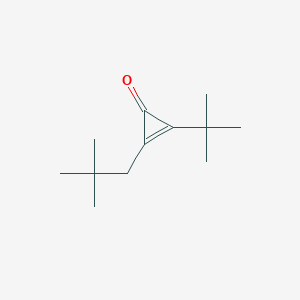
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)

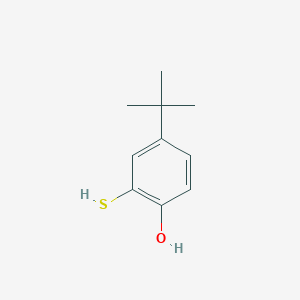
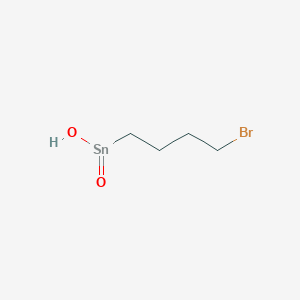
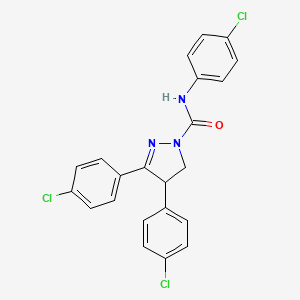
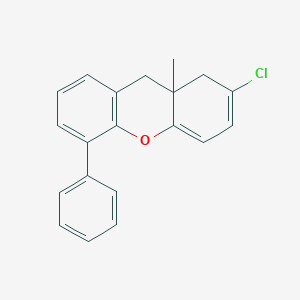
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
